3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Mode of Action
It’s known that many pyrazole derivatives interact with their targets through a variety of mechanisms, including binding to active sites, inhibiting enzymatic activity, or disrupting cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific chemical structure and the nature of their targets .
Pharmacokinetics
Many pyrazole derivatives are known to have good bioavailability and are well-absorbed in the body .
Result of Action
Pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with hydrazines or hydrazides to form pyrazole derivatives with potential biological activity.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Aqueous Base (e.g., NaOH): Used in hydrolysis reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid: Formed from hydrolysis reactions.
Scientific Research Applications
3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carbonyl chloride: Similar structure but lacks the methoxy group.
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride: Contains a difluoromethyl group instead of a methoxy group.
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid: The hydrolyzed form of the compound.
Uniqueness
3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Properties
IUPAC Name |
3-methoxy-1-methylpyrazole-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-4(5(7)10)6(8-9)11-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDZTFQSEWOZHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559014 | |
Record name | 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332070-70-9 | |
Record name | 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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